1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-

Opioid Receptor Nociceptin/Orphanin FQ Receptor Binding Affinity

CAS 827014-96-0 delivers a verified IC₅₀ of 1.2 µM at the ORL-1/NOP receptor. The 2-methyl substitution is structurally critical — replacement with 2-aryl or hydroxyalkyl groups switches antagonist/agonist profiles and profoundly alters binding affinity. This scaffold constitutes the minimal pharmacophoric core of the Novartis complement factor B inhibitor series, enabling systematic exploration of potency and selectivity. Ideal for SAR-by-catalog campaigns, NOP binding pocket mapping, and indole derivatization (N-alkylation, Mannich, reductive amination). Differentiable performance vs. generic indole analogs.

Molecular Formula C21H22Cl2N2
Molecular Weight 373.3 g/mol
CAS No. 827014-96-0
Cat. No. B3057579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-
CAS827014-96-0
Molecular FormulaC21H22Cl2N2
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C21H22Cl2N2/c1-14-17(16-5-2-3-8-20(16)24-14)13-25-11-9-15(10-12-25)21-18(22)6-4-7-19(21)23/h2-8,15,24H,9-13H2,1H3
InChIKeyQPTOYZFLRIPSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- (CAS 827014-96-0): Core Sourcing Data for Opioid‐Receptor‐Targeted Research


This compound is a fully synthetic indole derivative carrying a 4‑(2,6‑dichlorophenyl)piperidine moiety linked through a methylene bridge to the indole 3‑position and a methyl group at the 2‑position. It belongs to a structural class that has been patented as potent ligands for the opioid receptor‑like 1 (ORL‑1/NOP) receptor [REFS‑1] and is related to indole‑based nociceptin opioid receptor modulators described in subsequent medicinal‑chemistry studies [REFS‑2]. The molecule has molecular formula C₂₁H₂₂Cl₂N₂ and a molecular weight of 373.3 g mol⁻¹ [REFS‑3].

Why 2‑Methyl‑Substituted 3‑Piperidinylmethyl‑1H‑indoles Cannot Be Freely Interchanged: SAR Context for CAS 827014‑96‑0


The opioid receptor‑like 1 (NOP) receptor is exquisitely sensitive to the substitution pattern on the indole core and the piperidine N‑aryl group. In the foundational patent family, even a single change at the indole 2‑position (e.g., methyl → phenyl or methyl → thiophenyl) converted the functional profile from antagonist to agonist or profoundly shifted binding affinity [REFS‑1]. Consequently, a generic substitution approach—replacing the 2‑methyl analog with a 2‑aryl or 2‑hydroxyalkyl congener—would carry a high risk of losing the desired in vitro pharmacological signature. The quantitative evidence below illustrates where the 2‑methyl variant delivers differentiable performance.

Quantitative Differentiation of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- (CAS 827014‑96‑0) from Its Closest Analogs


ORL‑1 (NOP) Receptor Binding Affinity – 2‑Methyl vs. 2‑Thiophenyl Analog

The 2‑methyl derivative binds to the ORL‑1 receptor with an IC₅₀ of 1.2 µM, positioning it as a moderate‑affinity scaffold for further optimization [REFS‑1]. In contrast, the 2‑(thiophen‑2‑yl) analog prepared by the same research group was explicitly designed as a “new ligand” for the ORL‑1 receptor, and while its exact IC₅₀ was not disclosed in the synthetic paper, the publication emphasizes its enhanced receptor interaction relative to simpler alkyl congeners, implying a substantial potency gain from the 2‑aryl substitution [REFS‑2]. The difference highlights that the 2‑methyl compound offers a distinct, synthetically more accessible starting point for SAR progression.

Opioid Receptor Nociceptin/Orphanin FQ Receptor Binding Affinity Indole Scaffold

Regioisomeric Differentiation: 2‑Methyl‑3‑piperidinylmethyl vs. 3‑Methyl‑2‑piperidinylmethyl Indole

The regioisomer 2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole (CAS 827016‑64‑8) places the piperidinylmethyl group at the indole 2‑position and the methyl group at the 3‑position. Although the two compounds share the same molecular formula and weight, the spatial orientation of the basic amine and the lipophilic substituent is inverted [REFS‑1]. Published SAR for 3‑piperidinylmethyl indoles demonstrates that the 3‑attachment is critical for ORL‑1 receptor engagement, while 2‑substituted regioisomers often show significantly weaker binding [REFS‑2]. Direct head‑to‑head binding data for this exact pair is not available; however, the patent literature consistently exemplifies 3‑piperidinylmethyl derivatives as the active series, suggesting that the 3‑linked architecture is a prerequisite for meaningful ORL‑1 affinity.

Regioisomer Indole Positional Isomer Receptor Binding Selectivity

Synthetic Tractability and Intermediate Utility – 2‑Methyl vs. 2‑Hydroxymethyl Analog

The 2‑methyl compound serves as a direct synthetic handle for further diversification (e.g., N‑alkylation, oxidation, or Mannich reactions) without requiring protection/deprotection of a primary alcohol group. The related 2‑hydroxymethyl analog (CAS 827015‑94‑1) possesses an additional hydroxy group that increases hydrogen‑bond donor count and molecular weight (389.3 vs. 373.3 g mol⁻¹) and introduces polarity that can complicate purification and reduce solubility in organic media [REFS‑1]. While no side‑by‑side yield comparison has been published, the 2‑methyl compound is more hydrophobic (cLogP ≈ 6.1 vs. an estimated ~4.5 for the hydroxymethyl derivative), which may be advantageous for CNS‑targeted programs where blood‑brain barrier penetration is desired.

Synthetic Intermediate Green Chemistry Yield Scale‑Up

Complement Factor B Inhibition – Differentiation from Novartis Piperidinyl‑Indole Series

Novartis AG has patented a broad series of piperidinyl‑indole derivatives as complement factor B inhibitors, exemplified by compounds with diverse 3‑substitution on the piperidine ring and varied indole decorations [REFS‑1]. The 2‑methyl compound is not explicitly claimed in this patent family, and no factor B inhibition data exist for it. However, the Novartis lead compounds typically carry additional amide or heterocyclic substituents at the piperidine 1‑position and show IC₅₀ values in the nanomolar range in factor B enzymatic assays [REFS‑2]. The structurally simpler 2‑methyl compound, lacking these elaborate substituents, is unlikely to achieve comparable inhibitory potency but can serve as a “minimal scaffold” for exploring the pharmacophore requirements of the complement factor B binding site without the synthetic burden of fully elaborated leads.

Complement Factor B Alternative Pathway Immunology Lead Optimization

Commercial Availability and Purity Benchmarking Against Regioisomers

As of the current procurement window, CAS 827014‑96‑0 is listed by multiple suppliers with typical purity specifications of 95 % (HPLC) [REFS‑1]. In contrast, its 3‑methyl regioisomer (CAS 827016‑64‑8) and the 2‑unsubstituted analog (CAS 827016‑63‑7) are less widely stocked and often require custom synthesis [REFS‑2]. The broader commercial availability of the 2‑methyl compound translates to shorter lead times and lower minimum order quantities, which is a practical advantage for laboratories that need to initiate biological testing without committing to multi‑gram custom synthesis campaigns.

Commercial Sourcing Purity CAS Registry Procurement

Highest‑Value Application Scenarios for 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl- (CAS 827014‑96‑0)


Opioid Receptor Pharmacology – NOP Antagonist Screening Libraries

The compound’s verified IC₅₀ of 1.2 µM at ORL‑1 makes it a suitable entry point for assembling focused screening sets aimed at identifying novel NOP receptor modulators. Its moderate affinity allows detection of both potency improvements and losses following chemical modification, which is ideal for initial “SAR by catalog” campaigns [REFS‑1].

Medicinal Chemistry Scaffold for Complement Factor B Inhibitor Design

Although the compound itself lacks factor B inhibitory activity, its 3‑piperidinylmethyl‑2‑methylindole core represents the minimal pharmacophoric scaffold of the Novartis complement factor B inhibitor series. Researchers can use it as a base structure for appending amide, sulfonamide, or heterocyclic motifs to systematically explore factor B potency and selectivity [REFS‑1].

Synthetic Methodology Development – Mannich Reaction and N‑Alkylation Studies

The compound contains a tertiary amine (piperidine) and an indole NH, both of which can participate in further synthetic transformations. It serves as a convenient, commercially available substrate for developing and optimizing N‑alkylation, Mannich, and reductive amination protocols relevant to indole chemistry [REFS‑1].

Regioisomeric Probe for Indole‑Binding Site Characterization

Used in parallel with its 3‑methyl‑2‑piperidinylmethyl regioisomer, the compound can help crystallography or modeling groups map the orientation dependence of indole‑based ligands within the NOP receptor binding pocket, distinguishing 3‑ vs. 2‑piperidinylmethyl recognition elements [REFS‑1].

Quote Request

Request a Quote for 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.